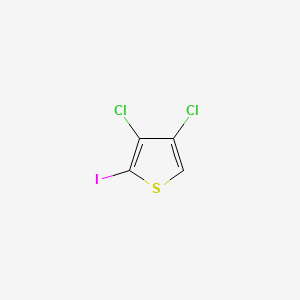

3,4-Dichloro-2-iodothiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2-iodothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2IS/c5-2-1-8-4(7)3(2)6/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKQAVCXHPRDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)I)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2IS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dichloro 2 Iodothiophene

Electrophilic Aromatic Substitution Reactions of Halogenated Thiophenes

The thiophene (B33073) ring is generally more reactive towards electrophilic aromatic substitution than benzene, with substitution preferentially occurring at the 2- and 5-positions. matanginicollege.ac.inpearson.com However, the presence of electron-withdrawing halogen atoms, such as chlorine and iodine, deactivates the thiophene ring towards electrophilic attack. lkouniv.ac.in In 3,4-dichloro-2-iodothiophene, the 2-position is already occupied by an iodine atom, and the 3- and 4-positions are blocked by chlorine atoms. This leaves the 5-position as the most likely site for electrophilic substitution, although the deactivating effect of the three halogen substituents significantly reduces the reactivity compared to unsubstituted thiophene.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. lkouniv.ac.intotal-synthesis.com The subsequent loss of a proton restores the aromaticity of the ring. total-synthesis.com For halogenated thiophenes, the rate of halogenation is significantly faster than that of benzene, and polysubstitution can occur readily. st-andrews.ac.ukiust.ac.ir

Computational studies using density functional theory (DFT) on the iodination of thiophene derivatives with potassium dichloroiodate (KICl₂) show that the reaction proceeds through the formation of a π-complex between the thiophene and iodine monochloride (ICl), which is generated in situ. researchgate.net The rate-determining step is the nucleophilic attack of the thiophene ring on the ICl. researchgate.net While this study did not specifically investigate this compound, the findings provide a general framework for understanding electrophilic iodination of thiophenes.

Nucleophilic Substitution Pathways and Halogen Transfer Mechanisms

While the electron-rich nature of the thiophene ring generally makes it resistant to nucleophilic attack, the presence of halogens can facilitate nucleophilic substitution reactions. st-andrews.ac.uk In this compound, the carbon-iodine bond is the most likely site for nucleophilic attack due to the lower electronegativity and greater polarizability of iodine compared to chlorine.

A significant reaction pathway for halogenated aromatics is the "halogen dance," a base-catalyzed migration of halogen atoms around the aromatic ring. researchgate.net This process can lead to the formation of thermodynamically more stable isomers. researchgate.net DFT computations have been used to investigate the mechanistic pathways of halogen dance reactions in iodothiophenes, proposing the involvement of an iodo-bridged transition state. researchgate.net

Furthermore, base-catalyzed halogen transfer from a sacrificial aryl halide to an N-heteroarene has been developed as a method for C-H functionalization. nih.govnih.gov This process involves the formation of a heteroaryl halide intermediate that can then undergo nucleophilic substitution. nih.govnih.gov While not directly studying this compound, these studies highlight the potential for halogen transfer mechanisms in related systems. For instance, 2-iodothiophene (B115884) has been used as a halogen transfer reagent in the C-H etherification of N-heteroarenes. nih.gov

Radical Reactions and Their Role in Thiophene Functionalization

Radical reactions offer an alternative pathway for the functionalization of thiophenes. Homolytic substitution reactions, where a radical attacks the thiophene ring, have been studied extensively. researchgate.net The reactivity of thiophene in these reactions can be higher than that of benzene, depending on the nature of the attacking radical. researchgate.net

The photolysis of 2-iodothiophene in various solvents has been shown to proceed via the homolytic cleavage of the carbon-iodine bond, forming a thienyl radical and an iodine atom. conicet.gov.ar The subsequent reactions are then dictated by the behavior of this thienyl radical. conicet.gov.ar It is expected that this compound would undergo a similar initial photo-cleavage process.

Recent advances in photoredox catalysis have provided new methods for generating radical species under mild conditions, further expanding the scope of radical reactions in organic synthesis. ethernet.edu.et For example, N-heterocyclic carbene (NHC) catalysis has been used in conjunction with the generation of an aryl radical from 2-iodothiophene for the C(sp³)–H acylation of secondary amides. nih.gov This demonstrates the potential of using the iodine atom in this compound as a handle for radical generation and subsequent functionalization.

Metal-Catalyzed Functionalization and Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, and halogenated thiophenes are excellent substrates for these transformations. jcu.edu.au The differential reactivity of the carbon-halogen bonds in this compound (C-I vs. C-Cl) allows for selective functionalization. The C-I bond is significantly more reactive in common cross-coupling reactions like Suzuki, Stille, and Heck reactions.

Carbon-Carbon Bond Formation Beyond Monomer Synthesis

Palladium-catalyzed cross-coupling reactions are widely used to form C-C bonds. alevelchemistry.co.uk For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a versatile method. While many applications focus on the synthesis of monomers for conducting polymers, these reactions can also be used to create more complex, discrete molecules. For example, 2-iodothiophene can undergo Suzuki and Sonogashira coupling reactions to produce substituted thiophenes in significant yields. dokumen.pub

The Heck reaction, which couples an unsaturated halide with an alkene, is another important C-C bond-forming reaction. alevelchemistry.co.uk Additionally, iron catalysis has been shown to effect the coupling of alkyl iodides with alkenes. organic-chemistry.org These methods could potentially be applied to this compound to introduce a variety of carbon-based substituents at the 2-position.

Carbon-Heteroatom Bond Formation (e.g., C-N, C-O)

The formation of carbon-heteroatom bonds, such as C-N and C-O bonds, is crucial in the synthesis of many biologically active molecules and functional materials. nih.govmdpi.com Transition metal-catalyzed cross-coupling reactions have become a preferred method for achieving these transformations. nih.gov

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O and C-N bonds. mdpi.com Modern variations of this reaction often utilize palladium or copper catalysts with various ligands to achieve high efficiency and selectivity. nih.gov For example, a ligand-free copper-catalyzed method using a magnetic nanoparticle-supported base has been developed for C-O and C-N cross-coupling reactions. mdpi.com

Visible-light photocatalysis has also emerged as a powerful tool for C-heteroatom bond formation. fu-berlin.de These reactions can proceed through radical mechanisms and offer an alternative to traditional transition metal catalysis. fu-berlin.de

Reaction Kinetics and Mechanistic Elucidation through Advanced Spectroscopic and Computational Techniques

Understanding the kinetics and mechanisms of reactions involving this compound is essential for optimizing reaction conditions and designing new synthetic routes. A variety of advanced techniques are employed for this purpose.

The kinetics of the photoinduced decomposition of 2-iodothiophene have been studied, showing that the reaction follows a first-order rate law. conicet.gov.ar Such studies provide valuable information about the stability of the molecule under photochemical conditions.

Computational methods, particularly density functional theory (DFT), are increasingly used to investigate reaction mechanisms. researchgate.netresearchgate.net DFT calculations can provide insights into the structures of transition states and intermediates, as well as the energy barriers for different reaction pathways. researchgate.net For example, DFT has been used to elucidate the mechanism of the halogen dance in iodothiophenes and the electrophilic iodination of thiophene derivatives. researchgate.netresearchgate.net

Advanced spectroscopic techniques are also crucial for mechanistic studies. For instance, resonance Raman spectroscopy has been used to study the photochemistry of 2-iodothiophene, revealing strong activation of the thiophene ring stretching modes upon UV excitation. arxiv.org Time-resolved spectroscopic methods can be used to directly observe transient species, providing direct evidence for proposed reaction intermediates.

Photoinduced Reactions and C-I Bond Fission Dynamics of this compound

The study of the photoinduced reactions of halothiophenes, particularly the dynamics of carbon-halogen bond fission, is a significant area of research in photochemistry. While detailed experimental investigations specifically targeting this compound are not extensively documented in publicly available literature, a comprehensive understanding of its photochemical behavior can be constructed by examining the well-studied photochemistry of 2-iodothiophene and considering the electronic effects of the chlorine substituents.

Upon absorption of ultraviolet (UV) light, iodothiophenes can undergo cleavage of the carbon-iodine (C-I) bond, a process that is fundamental to various subsequent chemical transformations. The dynamics of this bond fission are typically ultrafast and occur on the femtosecond (fs) to picosecond (ps) timescale. nih.gov

The photochemistry of these molecules is governed by the nature of the electronically excited states accessed upon photoexcitation. For 2-iodothiophene, the first absorption band in the UV region involves transitions to at least three key low-lying singlet excited states: a π→σ* state, an n→σ* state, and a π→π* state. nih.govarxiv.org The π and n orbitals are largely localized on the thiophene ring and the iodine atom's lone pairs, while the σ* orbital is an antibonding orbital associated with the C-I bond.

Initial excitation with UV light, for instance at 268 nm, predominantly populates the bound π→π* state. nih.gov Following this initial excitation, the molecule undergoes internal conversion to a dissociative state, leading to the cleavage of the C-I bond. A critical step in this process is a nonadiabatic transition from the initially excited π→π* state to a repulsive π→σ* state. This transition is facilitated by molecular vibrations, particularly a contraction of the C-I bond, which lowers the energy gap between these two states. nih.gov For 2-iodothiophene, the subsequent C-I bond fission occurs with a characteristic rise time of approximately 160 ± 30 fs for the iodine fragment. nih.gov

In the case of this compound, the presence of two electron-withdrawing chlorine atoms on the thiophene ring is expected to modulate these dynamics. The chlorine substituents will influence the energies of the π and π* orbitals of the thiophene ring. These electronic perturbations can affect the energy of the initial π→π* transition and the efficiency of the subsequent nonadiabatic transition to the dissociative σ* state.

The primary photochemical event is the homolytic cleavage of the C-I bond, which is typically weaker than C-Cl bonds, to produce a 3,4-dichlorothienyl radical and an iodine atom radical.

This initial bond fission can be followed by several reaction pathways, depending on the solvent and other experimental conditions. In solution, the resulting thienyl radical can abstract a hydrogen atom from the solvent to form 3,4-dichlorothiophene. conicet.gov.ar

While direct C-I bond fission is the primary pathway, other competing channels, such as C-S bond cleavage and subsequent ring-opening, have been considered in the photochemistry of halothiophenes. nih.gov For 2-iodothiophene, computational studies have suggested the possibility of ring-opening pathways, although experimental evidence for their major contribution is not definitive. arxiv.org The chlorine substituents in this compound could potentially influence the branching ratios between C-I fission and any ring-opening channels.

The table below summarizes the key excited states involved in the photochemistry of 2-iodothiophene, which serves as a model for understanding the behavior of its dichloro-derivative. The exact energies for this compound would be modified by the chloro-substituents.

| Excited State (Dominant Character) | Description | Role in Photodissociation |

| π→π | Transition of an electron from a π bonding orbital to a π antibonding orbital, primarily localized on the thiophene ring. | This is often the initially populated state upon UV absorption. It is a bound state. nih.gov |

| n→σ | Transition of a non-bonding electron (from an iodine lone pair) to the σ antibonding orbital of the C-I bond. | This is a dissociative state that directly leads to C-I bond cleavage. |

| π→σ | Transition of a π electron from the ring to the σ antibonding orbital of the C-I bond. | This is also a dissociative state. Nonadiabatic transition from the π→π* state to this state is a key step in the photodissociation mechanism. nih.gov |

The following table outlines the dissociation dynamics of 2-iodothiophene upon 268 nm excitation, providing a basis for the expected dynamics of this compound.

| Parameter | Value (for 2-iodothiophene) | Significance |

| Excitation Wavelength | 268 nm | Energy input to initiate the photochemical reaction. nih.gov |

| Initially Populated State | Predominantly π→π | The starting point of the photochemical cascade. nih.gov |

| Dissociation Mechanism | Nonadiabatic transition from π→π to π→σ* | The pathway from a bound to a repulsive state leading to bond fission. nih.gov |

| Iodine Fragment Rise Time | 160 ± 30 fs | The characteristic timescale for the C-I bond to break after photoexcitation. nih.gov |

Advanced Spectroscopic and Structural Characterization in Research Context

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the covalent framework of organic molecules. For a molecule like 3,4-dichloro-2-iodothiophene, with its limited number of protons, both ¹H and ¹³C NMR, supplemented by two-dimensional techniques, provide definitive structural confirmation.

¹H NMR Spectroscopy: The structure of this compound contains a single proton attached to the thiophene (B33073) ring at the C5 position. Consequently, its ¹H NMR spectrum is expected to be remarkably simple, displaying a single singlet peak. The chemical shift of this proton is influenced by the electronic effects of the adjacent sulfur atom and the three halogen substituents. The electron-withdrawing nature of the chlorine and iodine atoms would deshield the proton, causing its resonance to appear at a relatively downfield position, estimated to be in the range of 7.0-7.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides more detailed information about the carbon skeleton. The molecule possesses four distinct carbon atoms in the thiophene ring, and therefore four signals are expected in the proton-decoupled ¹³C NMR spectrum.

C5: The carbon bearing the single proton (C-H) would be identifiable through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test). Its chemical shift would be influenced by the adjacent sulfur atom.

C2, C3, and C4: These carbons are directly bonded to heavy atoms (Iodine and Chlorine). The C2 carbon bonded to iodine would experience a significant upfield shift due to the "heavy atom effect." The C3 and C4 carbons, bonded to chlorine, would appear further downfield compared to unsubstituted thiophene carbons, reflecting the electronegativity of chlorine.

Two-dimensional (2D) NMR experiments serve to confirm these assignments.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): An HSQC or HMQC spectrum would show a direct correlation between the proton signal at C5 and the C5 carbon signal, definitively linking the two.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal correlations over two to three bonds. For instance, the H5 proton would show correlations to the neighboring carbons C4 and potentially C3, providing connectivity information that confirms the substituent pattern.

| Atom | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H5 | ¹H NMR | ~7.35 | s (singlet) | The sole aromatic proton on the ring. |

| C2 | ¹³C NMR | ~85-95 | s | Carbon bearing iodine; shifted upfield due to the heavy atom effect. |

| C3 | ¹³C NMR | ~128-135 | s | Carbon bearing chlorine. |

| C4 | ¹³C NMR | ~125-132 | s | Carbon bearing chlorine. |

| C5 | ¹³C NMR | ~130-138 | d (in coupled spectrum) | Carbon bearing the single proton. |

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) spectroscopy offers powerful insights into the structure, packing, and dynamics of molecules in the crystalline or amorphous solid state. nih.govresearchgate.net For this compound, ssNMR could be particularly valuable in a materials science context. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) for ¹³C can reveal information about the crystallographic environment. Polymorphism, or the existence of different crystal forms, can be detected as distinct sets of chemical shifts for the same compound.

Furthermore, ssNMR can probe intermolecular interactions. For instance, halogen bonding, a non-covalent interaction involving a halogen atom, can be studied using ssNMR of quadrupolar nuclei like ³⁵Cl and ¹²⁷I. nih.govfigshare.comwiley.com Changes in the quadrupolar coupling constants and chemical shift anisotropy tensors of these nuclei can provide direct evidence and geometric details of such interactions within the crystal lattice, which are crucial for understanding and designing crystalline organic materials.

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance without the need for identical reference standards for the analyte. nih.gov The technique relies on the principle that the integrated signal area of an NMR peak is directly proportional to the number of nuclei contributing to that signal.

In the context of this compound, qNMR could be employed to:

Monitor Synthesis: The progress of a reaction to synthesize the compound can be monitored in real-time or by analyzing aliquots. By adding a known amount of an inert internal standard with a non-overlapping signal, the conversion of reactants to the product can be calculated by comparing the integral of the product's H5 signal to the integral of the standard. researchgate.netgovst.edu

Determine Purity: The absolute purity of a synthesized batch of this compound can be determined. A precisely weighed sample of the compound is mixed with a precisely weighed amount of a high-purity internal standard (e.g., maleic anhydride, 1,4-dioxane). The purity of the analyte is then calculated from the ratio of the integrals of the analyte's H5 proton and a known proton signal from the standard.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Molecular Structures and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" for the compound, confirming the presence of specific functional groups and bonds.

For this compound, the following vibrational modes would be of interest:

C-H Vibrations: The sole C-H bond at the C5 position would give rise to a stretching vibration (ν) typically above 3000 cm⁻¹ and out-of-plane bending (γ) vibrations at lower frequencies (e.g., 700-900 cm⁻¹).

Thiophene Ring Vibrations: The aromatic ring itself has several characteristic stretching and deformation modes, typically appearing in the 1300-1600 cm⁻¹ region.

C-X (Halogen) Vibrations: The carbon-halogen bonds have characteristic stretching frequencies that are highly dependent on the mass of the halogen. These vibrations are found in the fingerprint region of the spectrum. The C-Cl stretches are expected in the 600-800 cm⁻¹ range, while the much heavier C-I bond would have a stretching frequency at a significantly lower wavenumber, typically between 500-600 cm⁻¹. spectroscopyonline.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| C-H Stretch | 3100 - 3150 | Medium | Medium |

| Thiophene Ring Stretch | 1500 - 1550 | Medium-Strong | Strong |

| Thiophene Ring Stretch | 1350 - 1450 | Strong | Strong |

| C-H In-Plane Bend | 1050 - 1250 | Weak-Medium | Weak |

| C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

| C-I Stretch | 500 - 600 | Strong | Strong |

Electronic Spectroscopy: UV-Visible Absorption for Electronic Transitions and Photochemical Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For aromatic compounds like thiophene, the primary transitions observed are π→π* transitions.

The absorption spectrum of this compound is expected to be dominated by these π→π* transitions. Compared to unsubstituted thiophene (λmax ≈ 231 nm), the halogen substituents are expected to cause a bathochromic (red) shift in the absorption maximum. This is due to the influence of the halogens' lone pair electrons, which can participate in resonance with the thiophene π-system, and their effect on the molecular orbitals. The combined effect of the two chloro groups and the iodo group would likely shift the primary absorption maximum (λmax) into the 240-270 nm range. biointerfaceresearch.comnii.ac.jp

Studying the UV-Vis absorption is crucial for photochemical applications, as it identifies the wavelengths of light the molecule can absorb to become electronically excited, which is the first step in any photochemical reaction, such as C-I bond cleavage.

| Parameter | Expected Value | Associated Electronic Transition |

|---|---|---|

| λmax | ~255 nm | π→π* |

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule, as well as gaining structural information from its fragmentation patterns.

For this compound (C₄HCl₂IS), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion (M⁺).

The low-resolution mass spectrum is particularly informative due to the presence of isotopes.

Molecular Ion (M⁺) Cluster: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion: an [M]⁺ peak (containing two ³⁵Cl atoms), an [M+2]⁺ peak (one ³⁵Cl, one ³⁷Cl), and an [M+4]⁺ peak (two ³⁷Cl atoms). The relative intensities of these peaks would be approximately 9:6:1, providing clear evidence for the presence of two chlorine atoms.

Fragmentation Pathways: Under electron impact (EI) ionization, the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. The C-I bond is the weakest bond in the molecule and is expected to cleave readily. Therefore, a very prominent peak corresponding to the loss of an iodine radical ([M-I]⁺) is anticipated. Subsequent fragmentations could involve the loss of one or both chlorine atoms or the cleavage of the thiophene ring. researchgate.netchemguide.co.uktaylorfrancis.com

| m/z (for ³⁵Cl, ¹²⁷I) | Proposed Fragment Ion | Notes |

|---|---|---|

| 276 | [C₄HCl₂IS]⁺ | Molecular ion (M⁺). Exhibits [M+2] and [M+4] peaks due to Cl isotopes. |

| 149 | [C₄HCl₂S]⁺ | Loss of an iodine radical ([M-I]⁺). Likely to be a very abundant fragment. |

| 114 | [C₄HCS]⁺ | Loss of I and 2Cl radicals. |

| 127 | [I]⁺ | Iodine cation. |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

A comprehensive search of scientific databases and chemical literature did not yield any specific studies that have performed single-crystal X-ray diffraction on this compound. Consequently, no experimental data on its solid-state structure or intermolecular interactions are available.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (C-Cl, C-I, C-S) | Data not available |

Theoretical and Computational Chemistry of 3,4 Dichloro 2 Iodothiophene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and reactivity of molecules. For a molecule like 3,4-Dichloro-2-iodothiophene, DFT calculations would be instrumental in understanding the influence of its substituent groups (two chlorine atoms and an iodine atom) on the thiophene (B33073) ring.

Molecular Orbital Analysis and Frontier Orbitals (HOMO/LUMO)

A key aspect of DFT analysis involves the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial for predicting a molecule's chemical reactivity and electronic properties. For this compound, the HOMO would likely be localized on the electron-rich thiophene ring and the iodine atom, indicating its propensity to act as an electron donor. The LUMO, conversely, would represent the region most susceptible to accepting electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and its potential use in electronic applications.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Charge Distribution and Electrostatic Potential Mapping

DFT calculations can also provide insights into the distribution of electron density within a molecule. An electrostatic potential (ESP) map visually represents the charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). For this compound, the electronegative chlorine and iodine atoms would be expected to draw electron density, creating regions of negative potential around them. The sulfur atom in the thiophene ring would also likely exhibit a negative potential. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra. By calculating the vibrational frequencies, one can predict the IR and Raman spectra, which can then be compared with experimental data to validate the computed molecular structure. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Visible absorption, providing insights into the molecule's photophysical properties.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as cross-coupling reactions where the iodine atom is substituted, DFT can be used to map out the potential energy surface. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies can provide quantitative insights into the reaction kinetics and help to understand the regioselectivity and stereoselectivity of the reaction.

Molecular Dynamics Simulations to Understand Conformational Behavior and Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations could be employed to study its behavior in different environments, such as in solution or in the solid state. MD simulations model the movement of atoms over time, providing insights into intermolecular interactions, solvation effects, and the dynamics of molecular aggregation. This would be particularly relevant if considering the use of this compound in materials science, for example, in the formation of self-assembled monolayers or in the bulk structure of organic electronic materials.

Computational Design Principles for Novel Thiophene-Based Systems

Although specific studies on this compound are lacking, the principles of computational design are broadly applicable. By systematically modifying the structure of this molecule in silico (e.g., by changing the substituents or their positions) and calculating the resulting properties, researchers can identify new thiophene-based systems with desired characteristics. This "in silico" design approach can accelerate the discovery of new materials for applications in organic electronics, pharmaceuticals, and other fields, by prioritizing synthetic efforts on the most promising candidates.

Intersystem Crossing and Excited State Dynamics Modeling

The photophysical behavior of this compound following electronic excitation is theoretically governed by rapid and efficient transitions between electronic states of different spin multiplicities, a process known as intersystem crossing (ISC). Computational models, primarily based on quantum chemical calculations, provide critical insights into the dynamics of its excited states. While direct computational studies specifically targeting this compound are not extensively documented in the literature, a robust theoretical framework can be constructed by examining studies on the parent compound, 2-iodothiophene (B115884), and related halogenated molecules. researchgate.netaip.orgaip.org

The dominant factor in the excited state dynamics of this molecule is the presence of the iodine atom, which induces a strong "heavy-atom effect". qmul.ac.uk This effect significantly enhances spin-orbit coupling (SOC), the interaction between the electron's spin and its orbital motion. qmul.ac.uknih.gov Strong SOC facilitates transitions between singlet (S) and triplet (T) potential energy surfaces, making intersystem crossing a highly probable deactivation pathway for the initially excited singlet state (S₁). qmul.ac.ukuni-regensburg.de

Upon photoexcitation with UV light, this compound is promoted from its ground state (S₀) to an excited singlet state, typically a state with π→π* character. researchgate.netaip.org Theoretical models for similar molecules like 2-iodothiophene suggest that this initially populated bright π→π* state can rapidly couple to dissociative states. researchgate.netaip.org Specifically, nonadiabatic transitions to a dissociative π→σ* state focused along the Carbon-Iodine (C–I) bond are considered a primary relaxation channel. researchgate.net This transition leads to the ultrafast fission of the C–I bond, with computational simulations for 2-iodothiophene indicating this dissociation occurs on a femtosecond timescale (e.g., a rise time of 160 ± 30 fs for iodine fragments). researchgate.netaip.org

Intersystem crossing competes with this direct dissociation. The enhanced SOC opens up efficient pathways for the population of triplet states. qmul.ac.ukrsc.org Computational studies on various iodinated organic chromophores show that ISC rates can be accelerated by orders of magnitude compared to non-iodinated analogues. qmul.ac.uk For this compound, it is predicted that the initially populated S₁(ππ) state can efficiently cross over to a nearby triplet state, likely T₁(ππ) or a higher-lying triplet state (Tₙ). The efficiency of this S₁ → Tₙ crossing is governed by two key factors: the energy gap between the singlet and triplet states and the magnitude of the spin-orbit coupling matrix element (SOCME) between them. acs.orgnih.gov

The chlorine substituents at the 3 and 4 positions are expected to modulate the electronic structure and energetics of the excited states compared to 2-iodothiophene. These electron-withdrawing groups can influence the energies of the π and π* orbitals, thereby altering the S₁–Tₙ energy gaps and potentially the ISC rates. However, the iodine atom's contribution to SOC is overwhelmingly dominant, and thus the primary deactivation pathways are still expected to be dictated by its presence.

Theoretical models often employ methods like Time-Dependent Density Functional Theory (TD-DFT) and ab initio molecular dynamics simulations to map the potential energy surfaces of the excited states and identify conical intersections or regions of strong coupling that facilitate these rapid non-radiative transitions. researchgate.netresearchgate.netresearchgate.net For halogenated thiophenes, calculations reveal the existence of multiple singlet and triplet states with different electronic characters (e.g., ππ, nσ, πσ*) in close energetic proximity. aip.orgnih.gov This high density of states, combined with strong SOC, creates a complex network of relaxation pathways.

A plausible modeled sequence for the excited state dynamics of this compound is:

Absorption of a UV photon promotes the molecule to an Sₙ(ππ*) state.

Rapid internal conversion (femtosecond timescale) populates the lowest excited singlet state, S₁(ππ*).

From S₁, two primary competing pathways emerge:

Intersystem Crossing: Efficient S₁ → Tₙ transition, facilitated by strong spin-orbit coupling from the iodine atom. This is followed by rapid internal conversion within the triplet manifold to populate the lowest triplet state, T₁.

Dissociation: Nonadiabatic transition to a repulsive ¹(πσ*) potential energy surface along the C–I coordinate, leading to bond cleavage and the formation of thienyl radical and iodine atom fragments. researchgate.netaip.org

The branching ratio between these two pathways would be highly dependent on the precise topology of the potential energy surfaces, which are influenced by the chlorine substitution pattern.

Table 1: Predicted Key Parameters in the Excited State Dynamics of this compound This table is generated based on theoretical principles and data from analogous compounds like 2-iodothiophene.

| Parameter | Predicted Value/Characteristic | Theoretical Basis |

| Primary Excitation | S₀ → Sₙ(ππ) | Strong UV absorption band characteristic of thiophene systems. researchgate.net |

| S₁ Deactivation Timescale | Ultrafast (femtosecond to picosecond) | Heavy-atom effect induces rapid ISC and dissociation. researchgate.netqmul.ac.uk |

| Intersystem Crossing (ISC) Rate | High (e.g., 10⁹ - 10¹¹ s⁻¹) | Strong spin-orbit coupling from iodine atom. qmul.ac.ukuni-regensburg.de |

| Key ISC Channel | S₁(ππ) → Tₙ(ππ* or πσ) | Proximity of singlet and triplet states and large SOCME. rsc.orgnih.gov |

| Primary Dissociation Channel | C–I Bond Fission | Population of a repulsive ¹(πσ) state. researchgate.netaip.orgaip.org |

| Dissociation Timescale | ~100-200 fs | Ab initio molecular dynamics simulations on 2-iodothiophene. researchgate.net |

Applications in Advanced Materials Science and Organic Synthesis As Research Building Block

Precursor in Conjugated Polymer and Oligomer Synthesis

There is no specific information available detailing the use of 3,4-Dichloro-2-iodothiophene as a precursor for the synthesis of conjugated polymers or oligomers.

Regioregular Polythiophene Derivatives

Synthesis of Thiophene-Based Co-polymers for Tunable Properties

The synthesis of thiophene-based co-polymers to tune electronic and optical properties is a common strategy. However, literature detailing the incorporation of this compound into such co-polymers is not available.

Solid-State Polymerization Methodologies

Solid-state polymerization is a known method for producing certain polythiophenes from crystalline monomers. There is no evidence or research to suggest that this compound is used in this methodology.

Building Blocks for Organic Electronic and Optoelectronic Materials Research

While halogenated thiophenes are fundamental building blocks in this field, the specific contributions and applications of this compound are not documented.

Organic Light-Emitting Diodes (OLEDs) Component Research

No studies were identified that investigate or utilize this compound as a component in the research and development of Organic Light-Emitting Diodes.

Organic Photovoltaics (OPVs) and Solar Cell Materials Research

Similarly, there is a lack of research on the use of this compound in the context of organic photovoltaics or as a material for solar cell research.

Organic Thin-Film Transistors (OTFTs) Research

While direct studies detailing the use of this compound in Organic Thin-Film Transistors (OTFTs) are not prevalent in the reviewed literature, its structural motifs are highly relevant to the synthesis of organic semiconductors. The performance of OTFTs is intrinsically linked to the molecular ordering and electronic properties of the active semiconductor layer, which often consists of conjugated polymers or small molecules. Thiophene-based materials are a cornerstone of this research due to their excellent charge transport characteristics.

The synthesis of regioregular polythiophenes is crucial for achieving high charge carrier mobilities. The specific arrangement of substituents on the thiophene (B33073) ring dictates the planarity of the polymer backbone and the efficiency of intermolecular π-π stacking, which facilitates charge hopping between polymer chains. The chlorine atoms at the 3 and 4 positions of the thiophene ring in this compound are electron-withdrawing, which can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the resulting polymers. This tuning of electronic properties is a key strategy in designing high-performance semiconductor materials for OTFTs.

The iodine atom at the 2-position provides a reactive handle for polymerization through cross-coupling reactions like Stille or Suzuki coupling. These reactions are instrumental in creating well-defined conjugated polymer backbones. For instance, the Stille coupling of a stannylated comonomer with an iodinated thiophene derivative is a common method for synthesizing donor-acceptor copolymers, a class of materials that has shown great promise in OTFTs. The precise control over the polymer structure afforded by these methods is essential for reproducible device performance.

Below is a hypothetical data table illustrating the kind of performance metrics that might be expected from OTFTs fabricated using polymers derived from similar chlorinated thiophene monomers.

| Polymer Backbone | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio |

| Poly(3-hexylthiophene) | Spin-coating | 0.01 - 0.1 | 10^6 - 10^8 |

| Dithienothiophene-based polymer | Vacuum deposition | > 1.0 | > 10^7 |

| Donor-Acceptor Copolymer | Solution-shearing | 0.5 - 5.0 | 10^6 - 10^8 |

This table represents typical performance data for various classes of polythiophene-based OTFTs to provide context for the potential application of polymers derived from this compound.

Advanced Synthetic Intermediates in Complex Molecule Construction

The utility of this compound as an advanced synthetic intermediate lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position of the thiophene ring, while leaving the 3- and 4-positions chlorinated. This stepwise functionalization is a powerful tool for the construction of complex, unsymmetrically substituted thiophene derivatives.

For example, a Suzuki coupling reaction can be performed selectively at the 2-position. A study on the closely related compound, 3,4-dibromo-2,5-dichlorothiophene (B1310887), demonstrated the feasibility of selective Suzuki cross-coupling reactions with various arylboronic acids to yield 3,4-biaryl-2,5-dichlorothiophene derivatives in moderate to good yields. researchgate.net This suggests that this compound could similarly undergo selective coupling at the 2-position.

The general reaction scheme for such a selective Suzuki coupling would be as follows:

The resulting 2-aryl-3,4-dichlorothiophene can then be subjected to further transformations at the chloro-substituted positions, potentially through harsher reaction conditions or different catalytic systems, to build up molecular complexity. This controlled, site-selective synthesis is invaluable in medicinal chemistry and materials science for creating molecules with precisely defined structures and properties.

The following table provides examples of yields from a study on the Suzuki cross-coupling of the analogous 3,4-dibromo-2,5-dichlorothiophene with various arylboronic acids, which can be considered indicative of the potential reactivity of this compound. researchgate.net

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 3,4-Diphenyl-2,5-dichlorothiophene | 75 |

| 4-Methylphenylboronic acid | 3,4-Di(4-methylphenyl)-2,5-dichlorothiophene | 82 |

| 4-Methoxyphenylboronic acid | 3,4-Di(4-methoxyphenyl)-2,5-dichlorothiophene | 85 |

| 4-Chlorophenylboronic acid | 3,4-Di(4-chlorophenyl)-2,5-dichlorothiophene | 78 |

Data adapted from a study on a structurally similar compound to illustrate the potential synthetic utility. researchgate.net

Development of Novel Functional Materials Beyond Electronics

The unique electronic and structural features of molecules derived from this compound suggest their potential in a range of functional materials beyond traditional electronics. The incorporation of the electron-withdrawing chlorine atoms can significantly influence the photophysical properties of conjugated systems, making them interesting candidates for applications such as functional dyes and pigments.

For instance, the Suzuki coupling reaction is a powerful method for the synthesis of functional thiophene dyes. tcichemicals.com By coupling this compound with various chromophoric or auxochromic groups, it is possible to create a library of novel dyes with tailored absorption and emission properties. The chlorine substituents can enhance the stability of the resulting molecules and modulate their color.

Furthermore, the ability to construct complex, fused thiophene systems from this building block opens up possibilities in the design of materials with interesting optical and electrochemical properties. Fused thiophene systems are known to have extended π-conjugation, leading to red-shifted absorption and emission, which is desirable for applications in areas like organic light-emitting diodes (OLEDs) and photovoltaics. The synthesis of thiophene-fused porphyrin dimers, for example, has led to chromophores with strong electronic communication and absorption extending into the near-infrared region. laborundmore.com

The development of novel functional materials is an ever-expanding field, and versatile building blocks like this compound are crucial for innovation. The ability to fine-tune molecular properties through strategic synthesis makes this compound a valuable asset for researchers exploring new frontiers in materials science.

Advanced Analytical Methodologies in Research and Development

Chromatographic Techniques for Separation and Purity Assessment (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

Chromatographic methods are fundamental in the analysis of 3,4-Dichloro-2-iodothiophene, providing reliable means for its separation from starting materials, intermediates, and byproducts, thereby allowing for accurate purity assessment.

Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the column wall. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. A flame ionization detector (FID) is commonly employed for quantification, providing a response proportional to the mass of the analyte. Purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, offering versatility in the choice of stationary and mobile phases. mdpi.com For a moderately polar compound like this compound, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acs.org Separation occurs based on the hydrophobic interactions between the analyte and the stationary phase. A UV detector is highly effective for detection, as the thiophene (B33073) ring possesses a strong chromophore. The purity is calculated from the relative peak areas in the resulting chromatogram. Isocratic elution (constant mobile phase composition) can provide rapid results for routine quality control. mdpi.com

Below is a representative data table summarizing the results of a purity analysis of a production batch of this compound using these two techniques.

| Analytical Method | Column | Mobile Phase / Carrier Gas | Detector | Retention Time (min) | Purity (%) |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | HP-5 (30 m x 0.25 mm) | Helium | FID | 12.5 | 99.6 |

| HPLC | C18 (150 mm x 4.6 mm) | Acetonitrile/Water (70:30) | UV (254 nm) | 8.2 | 99.7 |

Hyphenated Techniques (e.g., GC-MS) for Component Identification in Complex Mixtures

In the synthesis of this compound, or its subsequent use in polymerization, complex mixtures containing regioisomers, unreacted starting materials, and side-products are often generated. Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the structural elucidation of these components. scirp.org

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As components elute from the GC column, they are introduced into the ion source of the mass spectrometer. Here, they are typically ionized by electron impact (EI), which causes the molecules to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. This spectrum serves as a molecular fingerprint.

For this compound (molecular weight ≈ 279.9 g/mol ), the mass spectrum would show a prominent molecular ion peak. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion and any chlorine-containing fragments, aiding in its identification. Key fragmentation pathways would involve the loss of an iodine atom (I•) or chlorine atoms (Cl•), leading to identifiable fragment ions. Analysis of complex reaction mixtures from processes like Stille coupling can reveal various intermediates and byproducts. rsc.org

The following table illustrates potential components in a crude reaction mixture and their expected mass spectral data.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification Confidence |

|---|---|---|---|

| 3,4-Dichlorothiophene | 7.8 | 152 (M+), 117, 82 | Confirmed |

| This compound | 12.5 | 278 (M+), 151, 127 | Confirmed (Product) |

| 2,5-Diiodo-3,4-dichlorothiophene | 16.3 | 404 (M+), 277, 150 | Tentative (Byproduct) |

Size Exclusion Chromatography (SEC/GPC) for Polymer Molecular Weight Distribution Analysis

When this compound is used as a monomer to synthesize poly(3,4-dichlorothiophene) or related copolymers, the molecular weight and molecular weight distribution of the resulting polymer are critical parameters that dictate its physical and electronic properties. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for this analysis. lcms.cz

SEC separates polymer chains based on their hydrodynamic volume in solution. specificpolymers.com The sample is passed through a column packed with porous gel particles. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting first. Smaller coils penetrate the pores to varying degrees and elute later. This process effectively sorts the polymer chains by size.

The analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is biased towards heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length. For synthetic polymers, the PDI is always greater than 1.

The choice of eluent and column temperature is crucial, especially for conjugated polymers which can be prone to aggregation. lcms.cz For polythiophenes, solvents like tetrahydrofuran (B95107) (THF) or chlorobenzene (B131634) are often used at elevated temperatures. nsf.gov The system is calibrated using standards of a known molecular weight, such as polystyrene. mdpi.com

A typical GPC analysis report for a batch of poly(3,4-dichlorothiophene) is summarized below.

| Polymer Batch ID | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Eluent |

|---|---|---|---|---|

| PDCT-A-01 | 15,200 | 27,400 | 1.80 | THF |

| PDCT-A-02 | 16,500 | 31,350 | 1.90 | THF |

| PDCT-B-01 (Optimized) | 24,900 | 37,350 | 1.50 | THF |

Electrochemical Methods: Impedance Spectroscopy for Material Characterization and Charge Transport Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electronic and ionic properties of materials, making it particularly valuable for characterizing thin films of conductive polymers derived from this compound. mdpi.com EIS measures the impedance of a system over a range of frequencies, allowing for the differentiation of various electrochemical processes such as charge transfer, diffusion, and capacitance. researchgate.net

When applied to a polymer film coated on an electrode, EIS can provide insights into:

Film Conductivity: The resistance of the polymer film can be extracted from the impedance data. mdpi.com

Charge Transfer Resistance (Rct): This represents the resistance to charge transfer at the interface between the polymer film and the electrolyte. A smaller Rct generally indicates more efficient charge injection/extraction, which is desirable for applications in sensors or electronic devices. mdpi.comaip.org

Double-Layer Capacitance: This relates to the charge storage at the polymer-electrolyte interface.

Ion Diffusion: In applications like batteries or supercapacitors, EIS can characterize the rate of ion diffusion within the polymer matrix, which is often represented by a Warburg impedance element. academie-sciences.fr

The data is typically visualized in a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude/phase vs. frequency). These plots can be fitted to an equivalent circuit model to quantify the different resistive and capacitive elements of the system. aip.org The morphology and structure of the polymer film significantly influence its charge transport properties and, consequently, its impedance response. chemrxiv.orgumons.ac.bebath.ac.uk

The table below shows representative EIS data for polythiophene films, illustrating how modifications can impact charge transfer properties.

| Material | DC Potential (V) | Charge Transfer Resistance (Rct) (Ω) | Double-Layer Capacitance (μF/cm²) |

|---|---|---|---|

| Uncoated Electrode | 0.0 | 1550 | 15 |

| Poly(3,4-dichlorothiophene) Film | 0.0 | 250 | 45 |

| Doped Poly(3,4-dichlorothiophene) Film | 0.0 | 85 | 52 |

Application of Analytical Methods in Reaction Monitoring and Process Optimization

The consistent production of this compound and its subsequent polymers relies on well-controlled and optimized reaction processes. Analytical methods are crucial for real-time or near-real-time reaction monitoring to achieve this control. tulane.edu

By taking aliquots from a reaction mixture at different time points and analyzing them, chemists can track the consumption of reactants and the formation of products. HPLC and GC are particularly well-suited for this purpose. mdpi.com For example, during the synthesis of this compound, GC analysis can monitor the disappearance of the dichlorothiophene starting material and the appearance of the iodinated product. This data allows for the determination of reaction kinetics and the identification of the optimal reaction time, preventing the formation of over-iodinated byproducts.

In polymerization reactions, such as Suzuki or Stille cross-coupling, HPLC can be used to monitor the decrease in the monomer concentration. mdpi.comnih.gov This information is vital for optimizing parameters such as:

Catalyst Loading: Insufficient catalyst leads to slow or incomplete reactions, while excess catalyst can be costly and lead to side reactions.

Temperature: Reaction rates are highly sensitive to temperature. Monitoring allows for the selection of a temperature that provides a reasonable reaction rate without causing degradation of reactants or products.

Reaction Time: Stopping the reaction at the optimal point ensures high yield and purity while maximizing throughput.

This data-driven approach moves the process from trial-and-error to rational design, leading to more efficient, reproducible, and scalable synthetic protocols. orgsyn.orgmsu.edu

Future Research Directions and Emerging Challenges in 3,4 Dichloro 2 Iodothiophene Chemistry

Development of Greener Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of polyhalogenated thiophenes often involves harsh reagents and generates significant chemical waste. Future research is increasingly focused on aligning the synthesis of 3,4-dichloro-2-iodothiophene and its derivatives with the principles of green chemistry.

Key research thrusts include:

Use of Safer Halogenating Agents: Moving away from hazardous reagents like elemental iodine and chlorine gas is a priority. Methodologies employing N-iodosuccinimide (NIS) or sodium halides (e.g., NaCl, NaI) in conjunction with an oxidant offer a milder and more selective alternative for introducing halogens onto the thiophene (B33073) ring. nih.govcornell.eduresearchgate.netresearchgate.net For instance, the use of "table salt" (NaCl) as a chlorine source in an environmentally friendly solvent like ethanol (B145695) has been demonstrated for the synthesis of other chlorinated heterocycles and represents a promising avenue. nih.govcornell.eduresearchgate.net

Adoption of Green Solvents: Replacing chlorinated or volatile organic solvents with greener alternatives such as ethanol, water, or bio-based solvents can drastically reduce the environmental impact of synthesis. nih.govcornell.eduresearchgate.net

Energy-Efficient Methodologies: The exploration of continuous flow chemistry offers a transformative approach to synthesis. rsc.orgspringerprofessional.deresearchgate.net Flow reactors provide superior control over reaction parameters like temperature and mixing, which can lead to higher yields, improved safety, and reduced waste. durham.ac.ukmdpi.com This technology is particularly well-suited for handling potentially hazardous halogenation reactions.

| Green Methodology | Advantage | Relevance to this compound |

| Flow Chemistry | Enhanced safety, improved heat transfer, higher yields, reduced waste. researchgate.netdurham.ac.uk | Enables precise control over exothermic halogenation steps, minimizing byproduct formation. |

| Alternative Solvents | Reduced environmental toxicity and pollution. nih.gov | Using ethanol or water instead of chlorinated solvents decreases the overall environmental footprint. |

| Milder Reagents | Increased safety and selectivity, less corrosive. nih.govresearchgate.net | Employing NIS for iodination or NaCl/oxidant systems for chlorination avoids hazardous elemental halogens. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Sonogashira) are fundamental tools for functionalizing this molecule. mdpi.comresearchgate.netsigmaaldrich.com Research is now targeting the use of next-generation palladium catalysts incorporating advanced ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), which can improve catalytic activity and offer greater control over site-selectivity. fishersci.caresearchgate.net

Furthermore, there is a growing interest in catalysts based on more abundant and less toxic metals. Copper-catalyzed C-S and C-N coupling reactions, for example, present a more sustainable alternative to palladium for certain transformations involving aryl iodides. uu.nlresearchgate.netrsc.org Additionally, the emerging field of photocatalysis offers a novel approach to activating and functionalizing thiophene rings, potentially enabling new types of transformations under mild, light-driven conditions. acs.orgbohrium.comrsc.org

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of complex molecules like this compound. These computational tools can accelerate both the discovery of new synthetic routes and the design of novel materials with targeted properties.

In the realm of synthesis, ML models can be trained to predict the outcomes of chemical reactions with high accuracy. rsc.org For a polysubstituted molecule like this compound, predicting the regioselectivity of further functionalization is a significant challenge. Models like RegioML, which use quantum chemical descriptors, can predict the most likely site of electrophilic aromatic substitution, guiding synthetic efforts and reducing trial-and-error experimentation. nih.govrsc.orgchemrxiv.org Such models can analyze the electronic effects of the existing chloro and iodo substituents to forecast the reactivity of the remaining C-H position. researchgate.net

In materials science, AI can be used for the in silico design of conjugated polymers. By using this compound as a virtual building block, algorithms can predict the electronic properties (e.g., band gap, charge mobility) of hypothetical polymers. This allows researchers to screen vast numbers of potential structures and identify promising candidates for applications in organic electronics before committing to their synthesis. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate specific structural features of thiophene derivatives with their performance as inhibitors or materials. researchgate.netnih.gov

Deeper Understanding of Structure-Property Relationships in Advanced Applications

When this compound is used as a monomer in conjugated polymers for applications like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), its specific structure profoundly influences the final material's properties. A deeper understanding of these relationships is crucial for rational materials design.

The two chlorine atoms at the 3 and 4 positions are strongly electron-withdrawing. This has several key effects on the resulting polymer:

Energy Levels: The chlorine atoms lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO level can improve the polymer's ambient stability by making it more resistant to oxidation.

Intramolecular Interactions: Non-covalent interactions between the sulfur of the thiophene ring and an adjacent chlorine atom can help to planarize the polymer backbone, which is beneficial for charge transport.

Solubility and Morphology: The halogens can influence the polymer's solubility in organic solvents and affect how the polymer chains pack in the solid state, which is critical for device performance.

The iodine at the 2-position serves as the reactive handle for polymerization, typically via cross-coupling. The steric bulk of the iodine and the resulting coupling partner can influence the torsion angles between monomer units, further impacting the polymer's electronic structure and morphology. nih.gov

| Structural Feature | Influence on Polymer Property | Consequence for Device Performance |

| 3,4-Dichloro Substitution | Lowers HOMO/LUMO energy levels. | Increased oxidative stability; altered optical absorption spectrum. |

| 3,4-Dichloro Substitution | Induces backbone planarization via S-Cl interactions. | Potentially enhanced charge carrier mobility in OFETs. |

| Iodo at C2 Position | Provides a reactive site for polymerization. | Allows incorporation into various polymer architectures (e.g., D-A copolymers). |

| Overall Substitution Pattern | Affects intermolecular packing and thin-film morphology. | Influences charge transport efficiency and photovoltaic performance. |

Expanding the Scope of Functionalization and Chemical Transformations

While cross-coupling at the C-I bond is the most common transformation, future research will explore more diverse ways to functionalize the this compound core. This will unlock access to a wider range of derivatives for various applications.

Emerging strategies include:

Metal-Halogen Exchange: This powerful reaction converts a carbon-halogen bond into a carbon-metal bond, creating a potent nucleophile. wikipedia.orgias.ac.in A key challenge and opportunity lies in achieving selective exchange. Due to the bond strength hierarchy (C-I < C-Br < C-Cl), lithium-halogen exchange is expected to occur selectively at the C-I bond, providing a route to 3,4-dichloro-2-lithiothiophene. nih.govjcu.edu.aunih.gov This intermediate can then be trapped with various electrophiles to install new functional groups at the 2-position.

Halogen Dance Reaction: This is an intriguing isomerization process where, under the influence of a strong base, a halogen atom can migrate to a different position on the ring. osi.lvrsc.orgresearchgate.net Investigating the potential for a halogen dance on this substrate could reveal novel pathways to otherwise inaccessible substitution patterns.

Direct C-H Functionalization: The single remaining C-H bond at the 5-position is a prime target for direct functionalization. acs.orgnih.gov Palladium-catalyzed C-H arylation or other directed C-H activation methods could be used to install a substituent at this position without disturbing the existing halogens, providing a route to tetra-substituted thiophenes. researchgate.net

| Transformation Type | Description | Potential Outcome for this compound |

| Lithium-Iodine Exchange | Reaction with an organolithium reagent (e.g., n-BuLi) to replace iodine with lithium. wikipedia.org | Formation of 3,4-dichloro-2-lithiothiophene, a nucleophilic intermediate for further reactions. |

| Direct C-H Activation | Catalytic functionalization of the C5-H bond. acs.org | Synthesis of 2,3,4,5-tetrasubstituted thiophenes. |

| Catalytic Asymmetric Functionalization | Enantioselective reactions to create chiral thiophene derivatives. nih.gov | Access to chiral building blocks for pharmaceuticals or chiral materials. |

Q & A

Basic Research Questions

Q. What are the key molecular characteristics and stability considerations for 3,4-dichloro-2-iodothiophene in experimental handling?

- Answer : The compound has the molecular formula C₄HCl₂IS and a molar mass of 278.93 g/mol . Stability is influenced by halogen substituents (Cl, I), which may lead to decomposition under prolonged light exposure or elevated temperatures. Store at 0–6°C in inert conditions to prevent iodobenzene byproduct formation. Use argon/vacuum-line techniques during synthesis to minimize oxidative degradation .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Answer :

- NMR : H/C NMR identifies substitution patterns (e.g., chemical shifts for iodine at δ 80–100 ppm in C) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., m/z 278.93) and fragmentation patterns .

- FTIR : Stretching vibrations for C–I (~500 cm⁻¹) and C–Cl (~550–750 cm⁻¹) bonds validate functional groups .

Q. How can researchers safely handle this compound in the laboratory?

- Answer : Use fume hoods , nitrile gloves, and eye protection. Avoid contact with reducing agents (e.g., Na/K metals) to prevent exothermic reactions. Waste must be segregated and treated via hydrolysis under basic conditions (e.g., NaOH/ethanol) to neutralize reactive halogens .

Q. What literature search strategies are recommended for identifying synthetic routes to this compound?

- Answer : Use SciFinder or Reaxys with keywords:

- "this compound synthesis"

- "halogenated thiophene cross-coupling"

Filter by reaction type (e.g., Ullmann coupling) and catalyst systems (e.g., CuI/ligands). Cross-reference NIST Chemistry WebBook for thermodynamic data .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in cross-coupling reactions?

- Answer :

- Catalyst Optimization : Use Pd(PPh₃)₄ (1–5 mol%) or CuI with 1,10-phenanthroline in DMF at 80–100°C .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance iodine displacement kinetics but may increase side reactions.

- Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 100 | 72 |

| CuI | Toluene | 80 | 58 |

| Data derived from analogous thiophene syntheses . |

Q. What strategies resolve contradictions in reported reactivity data for halogenated thiophenes?

- Answer : Conduct control experiments to isolate variables:

- Substituent Effects : Compare Cl/I electronic contributions via Hammett plots.

- Meta-Analysis : Use systematic reviews (PRISMA guidelines) to assess bias in literature, focusing on solvent purity and reaction scale .

- Example : Discrepancies in iodothiophene stability may stem from trace moisture in solvents; use molecular sieves or rigorous drying protocols .

Q. How can computational modeling predict the regioselectivity of this compound in further functionalization?

- Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potentials and Fukui indices. Iodine’s polarizability often directs electrophilic attacks to the 5-position, while chlorine withdraws electron density from the 3,4-positions .

Q. What methodologies confirm the crystal structure of this compound derivatives?

- Answer : Single-crystal X-ray diffraction (298 K, Mo-Kα radiation) with SHELXL refinement. Key metrics:

- R-factor : <0.07 (e.g., R = 0.068 in analogous dichlorophenyl structures) .

- Data-to-Parameter Ratio : >10:1 to ensure reliability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.